molecular formula C21H30O3 B14114968 (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14114968
M. Wt: 330.5 g/mol
InChI Key: HQXTWVLROQZQHG-RVJHTZTBSA-N
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Description

The compound (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of the methoxyacetyl and methyl groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.

    Steroids: Molecules with similar ring systems but distinct biological activities.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-21-10-9-14(22)11-13(21)3-4-17-15-5-6-18(20(23)12-24-2)16(15)7-8-19(17)21/h11,15-19H,3-10,12H2,1-2H3/t15-,16?,17+,18?,19+,21+/m1/s1

InChI Key

HQXTWVLROQZQHG-RVJHTZTBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CCC4[C@H]3CCC4C(=O)COC

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4C(=O)COC

Origin of Product

United States

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